Plerixafor N-1-(4-Methylbenzyl)-1,4,8,11-tetraazacyclotetradecane Hydrochloride
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Overview
Description
Plerixafor N-1-(4-Methylbenzyl)-1,4,8,11-tetraazacyclotetradecane Hydrochloride is a synthetic compound known for its role in hematopoietic stem cell mobilization. It is primarily used in medical applications to enhance the mobilization of stem cells from the bone marrow into the peripheral blood, facilitating collection for transplantation procedures.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Plerixafor involves multiple steps, starting with the reaction of 1,4,8,11-tetraazacyclotetradecane with appropriate benzyl halides under controlled conditions. The reaction typically requires a strong base and a suitable solvent to ensure the formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of Plerixafor is scaled up using reactors that allow for precise control of temperature, pressure, and reaction time. The process involves the use of high-purity reagents and advanced purification techniques to achieve the desired purity and yield.
Chemical Reactions Analysis
Types of Reactions: Plerixafor undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound to achieve desired properties or to synthesize related compounds.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions are typically carried out using strong nucleophiles and suitable solvents.
Major Products Formed: The major products formed from these reactions include various derivatives of Plerixafor, which may have different biological activities and applications.
Scientific Research Applications
Plerixaor N-1-(4-Methylbenzyl)-1,4,8,11-tetraazacyclotetradecane Hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It plays a role in studying stem cell mobilization and transplantation.
Medicine: It is used in clinical settings to mobilize stem cells for transplantation in patients with certain types of cancer.
Industry: It is utilized in the pharmaceutical industry for the development of new drugs and therapies.
Mechanism of Action
The mechanism by which Plerixafor exerts its effects involves the antagonism of the CXCR4 receptor, which is a chemokine receptor involved in the retention of hematopoietic stem cells in the bone marrow. By blocking this receptor, Plerixafor facilitates the release of stem cells into the bloodstream.
Molecular Targets and Pathways Involved:
CXCR4 Receptor: The primary molecular target of Plerixafor.
Stem Cell Mobilization Pathway: The pathway involved in the release of stem cells from the bone marrow.
Comparison with Similar Compounds
AMD3100
Other CXCR4 antagonists
Properties
Molecular Formula |
C46H85ClN12 |
---|---|
Molecular Weight |
841.7 g/mol |
IUPAC Name |
1,4-bis[[4-(1,4,8,11-tetrazacyclotetradec-1-ylmethyl)phenyl]methyl]-1,4,8,11-tetrazacyclotetradecane;hydrochloride |
InChI |
InChI=1S/C46H84N12.ClH/c1-15-47-23-25-49-19-3-31-55(35-29-53-17-1)39-43-7-11-45(12-8-43)41-57-33-5-21-51-27-28-52-22-6-34-58(38-37-57)42-46-13-9-44(10-14-46)40-56-32-4-20-50-26-24-48-16-2-18-54-30-36-56;/h7-14,47-54H,1-6,15-42H2;1H |
InChI Key |
ZMUGIUSNKJUGDW-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCCNCCCN(CCNC1)CC2=CC=C(C=C2)CN3CCCNCCNCCCN(CC3)CC4=CC=C(C=C4)CN5CCCNCCNCCCNCC5.Cl |
Origin of Product |
United States |
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